5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride
Description
Properties
CAS No. |
2763758-67-2 |
|---|---|
Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H |
InChI Key |
PSWXNTBDXXKFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2(CNC2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction: Formation of N-tert-Butyl-3-hydroxyazetidine
The synthesis of 3-hydroxyazetidine hydrochloride, a critical precursor, begins with a cyclization reaction between tert-butylamine and epichlorohydrin in isopropanol under nitrogen protection. A molar ratio of 1.1–1.5:1 (tert-butylamine to epichlorohydrin) ensures optimal ring closure, with sodium bicarbonate (3–5 equivalents relative to epichlorohydrin) facilitating dehydrohalogenation during reflux. Example 1 of the patent reports a 70% yield (112.8 g) of N-tert-butyl-3-hydroxyazetidine after 24–48 hours at room temperature, followed by 3–6 hours of reflux.
Table 1: Cyclization Reaction Conditions and Yields
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| tert-Butylamine (mol) | 1.37 | 1.49 | 1.74 |
| Epichlorohydrin (mol) | 1.24 | 1.24 | 1.24 |
| Reaction Time (h) | 24–48 | 24–48 | 24–48 |
| Yield (%) | 70.0 | 70.2 | 70.2 |
Acetylation and Deacetylation: Intermediate Functionalization
The N-tert-butyl-3-hydroxyazetidine intermediate undergoes acetylation using acetic anhydride (5× volume-to-weight ratio) and zinc chloride (0.075 mol per 0.17 mol substrate) at 120–140°C for 3–10 hours. This step introduces acetyl groups at both the nitrogen and hydroxyl positions, yielding N-acetyl-3-acetoxyazetidine. Subsequent deacetylation in 1–30% hydrochloric acid (4–10 hours at 90–103°C) removes protecting groups, with recrystallization from methanol/ethyl acetate (14:12 mL ratio) yielding 3-hydroxyazetidine hydrochloride at 53–55% efficiency.
Pyrrolidin-2-one Synthesis and Functionalization
Ring-Closing Strategies for Pyrrolidinone Formation
While explicit protocols for pyrrolidin-2-one synthesis are absent in the provided sources, the Royal Society of Chemistry document highlights microwave-assisted amide coupling and palladium-catalyzed cross-coupling as viable methods. For instance, 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide was synthesized via oxalyl chloride-mediated activation of carboxylic acids, followed by amine coupling in dichloromethane (84% yield). Analogous approaches could be applied to construct the pyrrolidinone core.
Coupling of Azetidine and Pyrrolidinone Moieties
The final assembly of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride likely involves nucleophilic substitution or transition metal-catalyzed coupling. The patent demonstrates the utility of zinc halides in facilitating acetyl transfer, suggesting their potential role in cross-coupling. For example, combining 3-hydroxyazetidine hydrochloride with a brominated pyrrolidinone precursor under Suzuki-Miyaura conditions (e.g., RuPhos Pd G3 catalyst, NaOtBu base) could yield the target compound.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Isopropanol and acetic anhydride are critical for cyclization and acetylation, respectively, due to their polarity and ability to stabilize intermediates. Elevated temperatures (120–140°C) during acetylation enhance reaction kinetics but risk decomposition, necessitating precise thermal control.
Catalytic Systems
Zinc chloride and zinc bromide (0.075 mol per 0.17 mol substrate) improve acetylation efficiency by polarizing the carbonyl group of acetic anhydride. Similarly, palladium catalysts (e.g., RuPhos Pd G3) enable C–N bond formation in pyrrolidinone derivatives.
Table 2: Catalytic Systems and Their Impact on Yield
| Reaction Step | Catalyst | Concentration (mol%) | Yield (%) |
|---|---|---|---|
| Acetylation | ZnCl₂ | 44.1 | 55 |
| Cross-Coupling | RuPhos Pd G3 | 10.0 | 73.8 |
Purification and Characterization
Chemical Reactions Analysis
5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The molecular formula of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride is . Its structural representation can be summarized as follows:
- SMILES : C1CC(=O)NC1C2(CNC2)O
- InChI : InChI=1S/C7H12N2O2/c10-6-2-1-5(9-6)7(11)3-8-4-7/h5,8,11H,1-4H2,(H,9,10)
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can activate Sirtuin 6 (Sirt6), a protein implicated in cancer progression. These compounds promote deacetylation processes in cancer cells, leading to inhibited proliferation and tumor growth in various xenograft models .
Inhibition of Kinases
The compound has been investigated for its potential as an inhibitor of specific kinases involved in cancer signaling pathways. For example, it has been noted for its role as a dual inhibitor of JAKI and P13K6, which are critical in the treatment of B-cell malignancies such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia . The inhibition of these kinases can disrupt cancer cell survival and proliferation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride and related pyrrolidin-2-one derivatives:
Physicochemical Properties
- Polarity and Solubility: The 3-hydroxyazetidine group in the target compound increases polarity compared to non-hydroxylated analogs like 5-methylpyrrolidin-2-one hydrochloride. This improves aqueous solubility but may reduce membrane permeability .
- Thermodynamic Stability : Derivatives with halogenated substituents (e.g., trifluoromethyl groups) exhibit higher thermal stability due to strong C-F bonds, as seen in 4-(trifluoromethyl)pyrrolidin-2-one .
- Crystallinity : Hydrochloride salts generally exhibit better crystallinity than free bases, facilitating purification and characterization via X-ray crystallography (e.g., using SHELXL or WinGX software) .
Biological Activity
5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride, with the CAS number 2763758-66-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 156.18 g/mol
- Structure : The compound features a pyrrolidinone ring and a hydroxyazetidine moiety, which are significant for its biological interactions.
Research indicates that compounds similar to 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one may exhibit various mechanisms of action, including:
- Anticonvulsant Activity : Analogues of this compound have shown promise in anticonvulsant assays, suggesting potential applications in epilepsy treatment. For instance, certain thiazole-bearing pyrrolidinones have demonstrated significant protective effects against seizures in animal models .
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against various cancer cell lines, showing IC values comparable to established chemotherapeutics like doxorubicin .
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in vitro, revealing their potential to induce apoptosis in cancer cells. Studies have shown that specific structural modifications can enhance their efficacy against different cancer types .
Research Findings
Several studies have been conducted to assess the biological activity of this compound and its analogues:
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving the administration of various thiazole-integrated pyrrolidinones, one compound exhibited a remarkable reduction in seizure frequency and duration compared to the control group .
- Cancer Cell Line Testing : Another study assessed the activity of a series of pyrrolidinone derivatives against multiple cancer cell lines (HT29, Jurkat). The results highlighted a compound with a 50% growth inhibition at low micromolar concentrations, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What methodologies are effective for optimizing the synthetic yield of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride in multi-step reactions?
- Answer : Systematic optimization requires adjusting reaction parameters (temperature, acid concentration, time) and employing statistical Design of Experiments (DOE). For example, achieved a 52.7% yield using 1.0 M HCl at 0–50°C for 2.33 hours. DOE (e.g., factorial designs) can identify critical interactions between variables like temperature (0–60°C), HCl concentration (0.5–1.5 M), and time (2–4 hours). Post-synthesis modifications, such as controlled crystallization (e.g., rinsing with cold HCl solution), improve purity and recovery .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Answer : Use a combination of NMR (¹H/¹³C) for stereochemical analysis, HPLC for purity assessment (>98%), and X-ray crystallography to confirm solid-state conformation. validated the hydrochloride salt via crystallization and filtration, while highlights HPLC as a standard for purity checks. Cross-referencing spectroscopic data with computational predictions (e.g., DFT-simulated NMR) resolves ambiguities in complex heterocyclic systems .
Q. How should researchers handle safety protocols for hydrochloride salts during synthesis and storage?
- Answer : Follow strict PPE guidelines (gloves, goggles) and use fume hoods for HCl handling. emphasizes segregating waste and using professional disposal services. For storage, maintain anhydrous conditions at 2–8°C to prevent hydrolysis. Safety Data Sheets (SDS) for analogous compounds (e.g., ) recommend inert atmospheres for moisture-sensitive derivatives .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives targeting azetidine-pyrrolidone scaffolds?
- Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms and transition states. demonstrates integrating computational path searches with experimental validation to predict intermediates and regioselectivity. For example, simulating nucleophilic attacks on the azetidine ring under varying pH conditions can guide experimental catalyst selection (e.g., Lewis acids) and solvent optimization .
Q. What strategies resolve contradictions in spectroscopic data for hydrochloride salts of complex heterocycles?
- Answer : Perform multi-technique validation:
- Step 1 : Compare experimental NMR with DFT-simulated spectra (addressing shifts from counterions like Cl⁻).
- Step 2 : Use mass spectrometry (HRMS) to confirm molecular ion peaks.
- Step 3 : Analyze thermal stability via TGA-DSC to rule out hydrate formation (common in hygroscopic hydrochlorides).
and highlight discrepancies between theoretical and observed data due to crystal packing effects or protonation states .
Q. How do reaction kinetics and reactor design influence the scalability of this compound synthesis?
- Answer : Conduct kinetic studies (e.g., rate law determination) under batch vs. flow conditions. notes DOE’s role in scaling reactions by optimizing heat/mass transfer. For example, transitioning from batch ( ) to continuous flow reactors could enhance mixing efficiency and reduce side reactions (e.g., epimerization) during HCl salt formation .
Methodological Tables
Table 1 : Key Reaction Parameters for Hydrochloride Salt Formation (Adapted from )
| Parameter | Range/Value | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 1.0 M | Ensures complete protonation |
| Temperature | 0–50°C (gradient) | Balances solubility/crystallization |
| Crystallization Time | 39 hours (suction drying) | Maximizes crystal stability |
Table 2 : DOE Variables for Yield Optimization (Based on )
| Factor | Low Level | High Level | Response Variable |
|---|---|---|---|
| Temperature (°C) | 0 | 60 | Yield (%) |
| HCl Concentration (M) | 0.5 | 1.5 | Purity (HPLC) |
| Reaction Time (h) | 2 | 4 | Byproduct Formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
